Nav1.8-IN-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

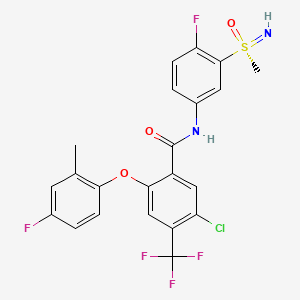

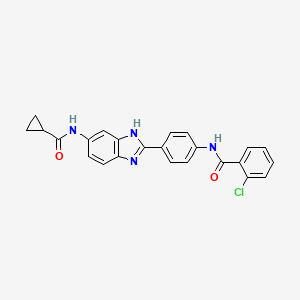

Nav1.8-IN-12 is a small-molecule inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in peripheral nociceptive neurons and plays a crucial role in pain transmission. This compound has emerged as a promising compound in the development of non-opioid analgesics for the treatment of acute and chronic pain .

Métodos De Preparación

The synthetic route for Nav1.8-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound has a molecular weight of 518.88 and a chemical formula of C22H16ClF5N2O3S . The preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .

Análisis De Reacciones Químicas

Nav1.8-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Nav1.8-IN-12 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channels. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being explored as a potential non-opioid analgesic for the treatment of acute and chronic pain conditions . In industry, it is used in the development of new pain management therapies .

Mecanismo De Acción

Nav1.8-IN-12 exerts its effects by selectively inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions, thereby reducing the generation and propagation of action potentials in nociceptive neurons. The molecular target of this compound is the extracellular cleft of the second voltage-sensing domain (VSDII) of the Nav1.8 channel . This unique binding site distinguishes this compound from other inhibitors that primarily target the inactivated state of the channel .

Comparación Con Compuestos Similares

Nav1.8-IN-12 is compared with other similar compounds, such as VX-548 and LTGO-33. VX-548 is another small-molecule inhibitor of Nav1.8 that has shown promise in clinical trials for acute pain and diabetic peripheral neuropathy . LTGO-33 is a novel Nav1.8 inhibitor with a unique mechanism of action, targeting the extracellular cleft of VSDII . This compound is unique due to its specific binding site and high selectivity for Nav1.8 over other sodium channel isoforms .

Similar Compounds

- VX-548

- LTGO-33

- Vixotrigine (Nav1.7 inhibitor)

- Other Nav1.8 inhibitors in development

This compound represents a significant advancement in the development of non-opioid analgesics, offering a promising alternative for pain management with reduced risk of addiction and side effects.

Propiedades

Fórmula molecular |

C22H16ClF5N2O3S |

|---|---|

Peso molecular |

518.9 g/mol |

Nombre IUPAC |

5-chloro-2-(4-fluoro-2-methylphenoxy)-N-[4-fluoro-3-(methylsulfonimidoyl)phenyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C22H16ClF5N2O3S/c1-11-7-12(24)3-6-18(11)33-19-10-15(22(26,27)28)16(23)9-14(19)21(31)30-13-4-5-17(25)20(8-13)34(2,29)32/h3-10,29H,1-2H3,(H,30,31)/t34-/m1/s1 |

Clave InChI |

WUDZTECVOGSOOQ-UUWRZZSWSA-N |

SMILES isomérico |

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)[S@](=N)(=O)C)Cl)C(F)(F)F |

SMILES canónico |

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)S(=N)(=O)C)Cl)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B15135530.png)

![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)

![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)

![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)

![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione](/img/structure/B15135607.png)